3-Acetoxy-11-ursen-28,13-olide

Overview

Description

Synthesis Analysis

The synthesis of triterpenoid compounds like 3-Acetoxy-11-ursen-28,13-olide often involves microbial transformation processes. A study conducted by Ali, Nisar, and Gulab (2016) demonstrated the microbial metabolism of this compound using Aspergillus niger culture, leading to the production of derivatives with enhanced pharmacological potential through structural modifications such as oxidation (Ali, Nisar, & Gulab, 2016).

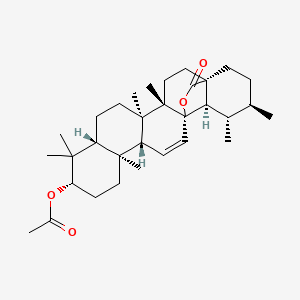

Molecular Structure Analysis

The molecular structure of 3-Acetoxy-11-ursen-28,13-olide derivatives can be elucidated through extensive spectroscopic methods, including infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) techniques. These methods provide insights into the structural aspects of the compound and its derivatives, facilitating the understanding of their biological activities.

Chemical Reactions and Properties

The chemical reactivity of 3-Acetoxy-11-ursen-28,13-olide involves transformations leading to oxidized products with significant biological potential. The study by Ali et al. (2016) highlighted the compound's transformation into 3β-acetoxyurs-11,12-epoxy-13β,28-olide, showcasing the importance of oxidation reactions in enhancing the compound's pharmacological properties.

Physical Properties Analysis

The physical properties of triterpenoids like 3-Acetoxy-11-ursen-28,13-olide are closely related to their molecular structure, which can be characterized by spectroscopic methods. These properties are essential for understanding the compound's behavior in biological systems and its interaction with biomolecules.

Chemical Properties Analysis

The chemical properties of 3-Acetoxy-11-ursen-28,13-olide, including its reactivity and stability, are influenced by its functional groups and molecular framework. Oxidation and other chemical modifications can significantly alter its chemical properties, leading to derivatives with varied and potentially enhanced biological activities.

Scientific Research Applications

New Peroxy Triterpenes

A study discovered new triterpenes, including variants of 3-Acetoxy-11-ursen-28,13-olide, from the aerial roots of Ficus microcarpa. These compounds were identified as new peroxytriterpenes, revealing a potential area for further pharmacological exploration and application in natural product chemistry (Chiang & Kuo, 2001).

Microbial Metabolism and Pharmacological Potential

Research focused on the microbial transformation of 3-Acetoxy-11-ursen-28,13-olide by Aspergillus niger culture. This study highlights the use of biotransformation as a tool for enhancing the biological potential of substrate molecules, potentially leading to the development of new pharmacologically active compounds (Ali, Nisar, & Gulab, 2016).

Synthesis and Bioassay of Analogues

A study synthesized analogues of a pheromone structurally related to 3-Acetoxy-11-ursen-28,13-olide. This research is significant for understanding the bioactivity of such compounds and their potential application in fields like biochemistry and pheromone research (Shikichi, Shankar, Yew, & Mori, 2013).

Ursane and Oleanane-Type Triterpenes

Further studies have isolated new triterpenes, related to 3-Acetoxy-11-ursen-28,13-olide, from various plant sources. These studies contribute to our understanding of the chemical diversity and potential therapeutic applications of triterpenes (Kuo & Chiang, 2000).

Mechanism of Action

Target of Action

The primary target of 3-Acetoxy-11-ursen-28,13-olide is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the regulation of insulin signaling and energy balance, making it a potential therapeutic target for diseases such as diabetes and obesity.

Mode of Action

3-Acetoxy-11-ursen-28,13-olide interacts with its target, PTP1B, by acting as a mixed-type inhibitor

Pharmacokinetics

It is known to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which may influence its bioavailability.

Safety and Hazards

properties

IUPAC Name |

[(1S,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O4/c1-19-9-15-31-18-17-30(8)29(7)14-10-22-27(4,5)24(35-21(3)33)12-13-28(22,6)23(29)11-16-32(30,36-26(31)34)25(31)20(19)2/h11,16,19-20,22-25H,9-10,12-15,17-18H2,1-8H3/t19-,20+,22+,23-,24+,25-,28+,29-,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXOPROPMCEOMN-NOAGMNDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)OC(=O)C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]23CC[C@]4([C@@]5(CC[C@@H]6[C@@]([C@H]5C=C[C@@]4([C@@H]2[C@H]1C)OC3=O)(CC[C@@H](C6(C)C)OC(=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.